N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide
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Overview
Description
N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide is an organic compound with a complex structure that includes a dimethylamino group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-aminophenylacetamide under specific conditions. The reaction is carried out in the presence of a catalyst, often acetic acid, and requires careful control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-{[(E)-(Dimethylamino)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide
- N-(4-((4-(Dimethylamino)benzyl)amino)phenyl)acetamide
- N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-N-(4-{[4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)phenyl]sulfonyl}phenyl)amine
Uniqueness
N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide is unique due to its specific structural features, such as the presence of both dimethylamino and acetamide groups. These functional groups confer distinct electronic and steric properties, making the compound suitable for specialized applications in various fields .
Properties
CAS No. |
42027-67-8 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C17H19N3O/c1-13(21)19-16-8-6-15(7-9-16)18-12-14-4-10-17(11-5-14)20(2)3/h4-12H,1-3H3,(H,19,21) |
InChI Key |
BREBFIPGSGIYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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